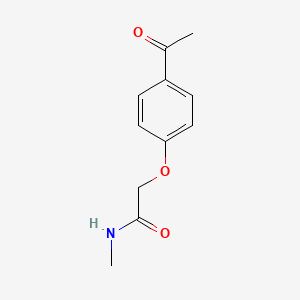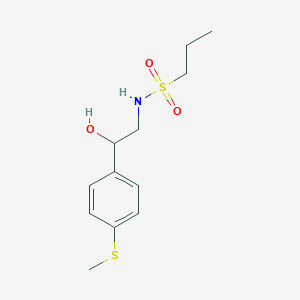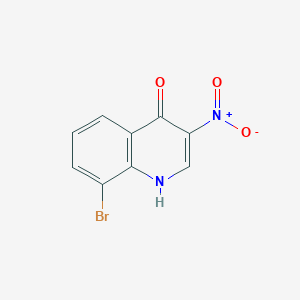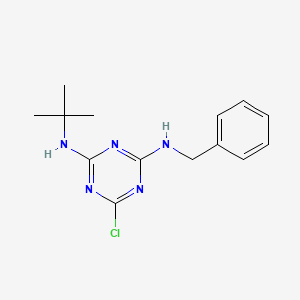
N-benzyl-N'-(tert-butyl)-6-chloro-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-tert-butylamine is a type of organic compound that is used as a protected amine . It aids in the oxidation to the corresponding hydroxylamine and nitrone .
Synthesis Analysis
While specific synthesis methods for “N-benzyl-N’-(tert-butyl)-6-chloro-1,3,5-triazine-2,4-diamine” are not available, tert-butanesulfinamide has been used in the synthesis of N-heterocycles via sulfinimines .Chemical Reactions Analysis
N-Benzyl-tert-butylamine has been studied in vitro using male hamster hepatic microsomal preparations. This substrate produced the corresponding nitrone, benzaldehyde, and an uncharacterized metabolite .Physical And Chemical Properties Analysis
N-Benzyl-tert-butylamine has a refractive index of 1.497, a boiling point of 80 °C/5 mmHg, and a density of 0.881 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Electrochemical Reduction and Structural Determination
N-benzyl-N'-(tert-butyl)-6-chloro-1,3,5-triazine-2,4-diamine, a chloro-s-triazine compound, is significant in agricultural applications as a herbicide and algaecide. It can undergo electrochemical reduction under acidic conditions, leading to the elimination of the chloro group and reduction of the s-triazine ring. This process has been studied using electrochemical, chromatographic, and spectroscopic techniques (Brown, 2018).
Synthesis for Cardiogenetic Activity
The synthesis of structural analogs of this compound, focusing on potential cardiogenetic activity, has been developed. A one-pot synthesis approach was used for functionalizing the 1,3,5-triazine core, leading to compounds that could be significant in cell differentiation and cardiac health (Linder, Schnürch, & Mihovilovic, 2018).
Crystal Packing and Hydrogen Bonds
The structural analysis of a related compound highlights the almost planar nature of the triazine ring and its crystal packing consolidated by N—H⋯N hydrogen bonds. These structural details are crucial for understanding the compound's properties and potential applications in material science (Jiang, Qiu, Wang, & Wang, 2007).
Antimicrobial Activity
The compound and its derivatives have been investigated for antimicrobial activity against Staphylococcus aureus and Mycobacterium smegmatis, indicating potential as antimycobacterial agents (Ma, Tan, Khoo, Sim, Chan, & Chui, 2011).
Degradation Pathways in Agricultural Soils
Studies on the degradation pathways of terbuthylazine, a related compound, in agricultural soils have been conducted. These studies are significant for understanding the environmental impact and potential pollution risks associated with its use (Guzzella, Rullo, Pozzoni, & Giuliano, 2003).
Role in Triazine Resistance in Plants
Research has also explored the role of benzoxazinones in triazine resistance in plants, shedding light on the interaction between this compound and certain plant defense mechanisms (Willett, Lerch, Lin, Goyne, Leigh, & Roberts, 2016).
Safety and Hazards
Propiedades
IUPAC Name |
4-N-benzyl-2-N-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN5/c1-14(2,3)20-13-18-11(15)17-12(19-13)16-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,16,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSWOHQRNTZAFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)NCC2=CC=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324631 |
Source


|
| Record name | 4-N-benzyl-2-N-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26666202 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
177962-28-6 |
Source


|
| Record name | 4-N-benzyl-2-N-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

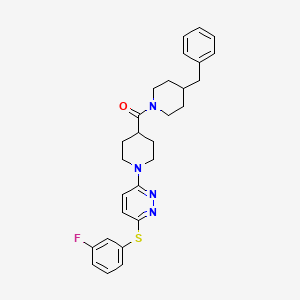
![2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2362751.png)

![3,5-dimethyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-sulfonamide](/img/structure/B2362754.png)


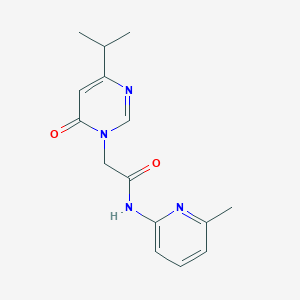
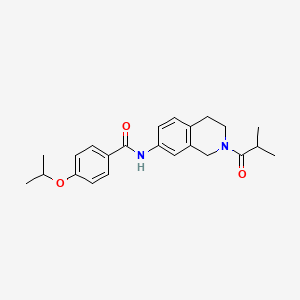
![Cyclopent-3-en-1-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2362762.png)
![1-[(4-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2362764.png)

